molecular formula C17H25N5O2 B252284 N-[3-[3-(dimethylamino)propylamino]propyl]-4-oxo-1H-quinazoline-2-carboxamide

N-[3-[3-(dimethylamino)propylamino]propyl]-4-oxo-1H-quinazoline-2-carboxamide

货号 B252284
分子量: 331.4 g/mol
InChI 键: LKBBEUSXRLAZBL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[3-[3-(dimethylamino)propylamino]propyl]-4-oxo-1H-quinazoline-2-carboxamide (referred to as QNZ) is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. QNZ belongs to the class of quinazoline derivatives, which have been extensively studied for their diverse biological activities. In

作用机制

QNZ exerts its pharmacological effects by inhibiting the activity of the IKK complex, which is responsible for the activation of NF-κB. QNZ binds to the ATP-binding site of IKKβ, preventing the phosphorylation and degradation of IκBα, a protein that inhibits the activity of NF-κB. This results in the inhibition of NF-κB-mediated gene expression, leading to the suppression of inflammation and immune response.
Biochemical and Physiological Effects:
QNZ has been shown to exhibit potent anti-inflammatory and immunosuppressive effects in various in vitro and in vivo models. QNZ has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in various cell types. QNZ has also been shown to suppress the activation and proliferation of T cells and B cells, leading to the attenuation of immune response.

实验室实验的优点和局限性

QNZ has several advantages for lab experiments, including its high potency and specificity for IKKβ inhibition. QNZ has also been shown to exhibit low toxicity and good pharmacokinetic properties in animal models. However, QNZ has some limitations for lab experiments, including its instability in aqueous solutions and its potential for off-target effects.

未来方向

For research on QNZ include the development of QNZ derivatives with improved pharmacological properties and the investigation of its potential in the treatment of neurodegenerative diseases.

合成方法

The synthesis of QNZ involves the reaction of 4-oxo-1H-quinazoline-2-carboxylic acid with 3-(dimethylamino)propylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain QNZ in high yield and purity.

科学研究应用

QNZ has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. QNZ has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in inflammation and immune response. Inhibition of NF-κB has been implicated in the treatment of various diseases, including cancer and autoimmune disorders.

属性

分子式

C17H25N5O2

分子量

331.4 g/mol

IUPAC 名称

N-[3-[3-(dimethylamino)propylamino]propyl]-4-oxo-1H-quinazoline-2-carboxamide

InChI

InChI=1S/C17H25N5O2/c1-22(2)12-6-10-18-9-5-11-19-17(24)15-20-14-8-4-3-7-13(14)16(23)21-15/h3-4,7-8,18H,5-6,9-12H2,1-2H3,(H,19,24)(H,20,21,23)

InChI 键

LKBBEUSXRLAZBL-UHFFFAOYSA-N

手性 SMILES

CN(C)CCCNCCCNC(=O)C1=NC(=O)C2=CC=CC=C2N1

SMILES

CN(C)CCCNCCCNC(=O)C1=NC(=O)C2=CC=CC=C2N1

规范 SMILES

CN(C)CCCNCCCNC(=O)C1=NC(=O)C2=CC=CC=C2N1

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。